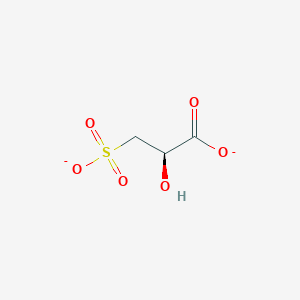
(R)-3-sulfolactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-sulfolactate is an organosulfonate oxoanion that results from the deprotonation of the carboxylic and sulfonic acid functions of (R)-3-sulfolactic acid. It is a monocarboxylic acid anion and an organosulfonate oxoanion. It is a conjugate base of a (R)-3-sulfolactic acid.
Aplicaciones Científicas De Investigación
Microbial Degradation and Utilization
- Cysteate Degradation : Paracoccus pantotrophus NKNCYSA utilizes (R)-cysteate, converting it to 3-sulfolactate. This process is critical in microbial cysteate metabolism, involving enzymes like (R)-cysteate : 2-oxoglutarate aminotransferase and NAD-linked sulfolactate dehydrogenase (Rein et al., 2005).
- Bifurcated Degradative Pathway : Roseovarius nubinhibens ISM has a novel pathway involving sulfolactate dehydrogenase and cysteate sulfo-lyase, indicating diverse microbial pathways for sulfolactate degradation (Denger et al., 2009).
Enzymatic Role in Cofactor Biosynthesis
- (R)-Sulfolactate Dehydrogenase in Coenzyme M Production : This enzyme, found in Methanobrevibacter millerae, is essential for coenzyme M biosynthesis, highlighting its significance in methanogen metabolism and potential in methane emission control (Zhang et al., 2017).
Metabolic Pathways in Marine and Soil Bacteria
- Role in Sulfoquinovose Degradation : Bacteria like Pseudomonas putida SQ1 and Klebsiella oxytoca TauN1 degrade sulfoquinovose to sulfolactate, showing sulfolactate's role in the sulfur cycle and potential environmental impacts (Denger et al., 2012).
- Rhizobium leguminosarum's Sulfoglycolytic Pathway : This pathway involves sulfolactate as a metabolic end product, indicating its significance in bacterial sulfur mobilization in soil (Li et al., 2019).
Industrial Applications
- Catalysis : Silica-supported catalysts involving sulfolactate derivatives show potential in industrial hydrogenation processes, demonstrating its utility in chemical synthesis (Barbaro et al., 2006).
Propiedades
Nombre del producto |
(R)-3-sulfolactate |
|---|---|
Fórmula molecular |
C3H4O6S-2 |
Peso molecular |
168.13 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-3-sulfonatopropanoate |
InChI |
InChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9)/p-2/t2-/m0/s1 |
Clave InChI |
CQQGIWJSICOUON-REOHCLBHSA-L |
SMILES isomérico |
C([C@@H](C(=O)[O-])O)S(=O)(=O)[O-] |
SMILES canónico |
C(C(C(=O)[O-])O)S(=O)(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



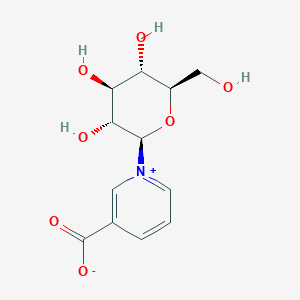
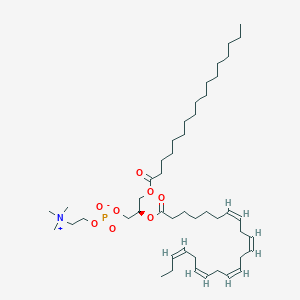
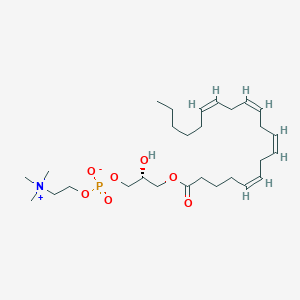
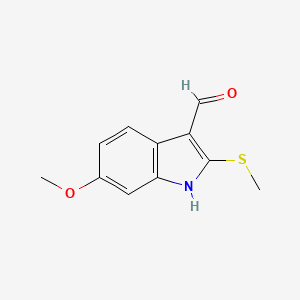
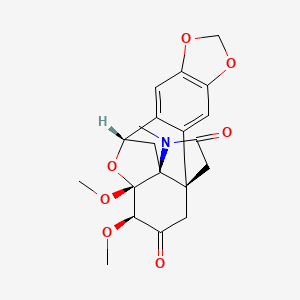
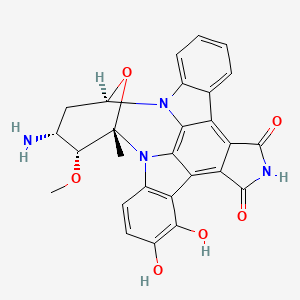
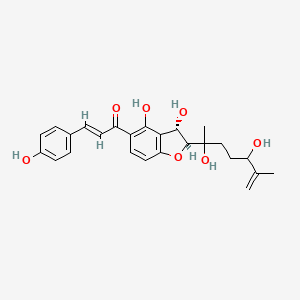
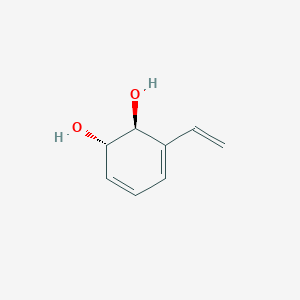
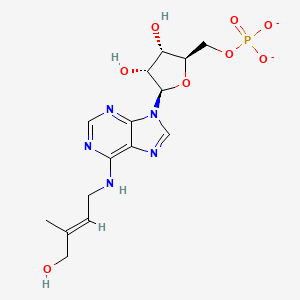
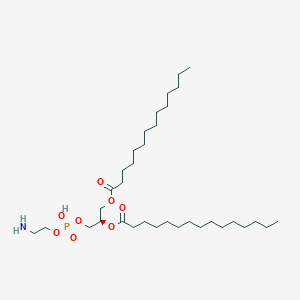
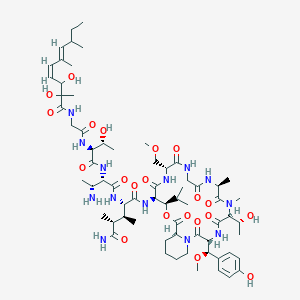
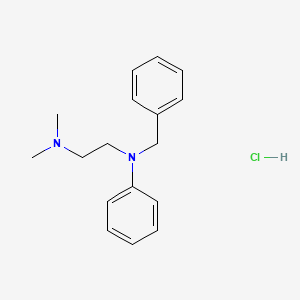
![5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1265230.png)
![(E)-3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid](/img/structure/B1265233.png)